4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid
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Overview
Description
4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzofuran, chromene, and cysteine, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid typically involves multiple steps. The process begins with the preparation of the benzofuran and chromene intermediates, followed by their coupling with cysteine derivatives. The final step involves the introduction of the butanoic acid moiety. Common reagents used in these reactions include benzyl bromide, acetic anhydride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chromene moieties, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid: Lacks the benzofuran moiety, resulting in different chemical properties and biological activities.
4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetyl]-L-cysteinyl}amino)butanoic acid: Contains the L-cysteine isomer, which can affect its interaction with molecular targets.
Uniqueness
The uniqueness of 4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid lies in its combination of benzofuran, chromene, and cysteine elements. This unique structure provides distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C32H34N2O7S |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
4-[[(2S)-3-benzylsulfanyl-2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C32H34N2O7S/c1-19-22-14-24-21-10-5-6-11-26(21)40-28(24)16-27(22)41-32(39)23(19)15-29(35)34-25(31(38)33-13-7-12-30(36)37)18-42-17-20-8-3-2-4-9-20/h2-4,8-9,14,16,25H,5-7,10-13,15,17-18H2,1H3,(H,33,38)(H,34,35)(H,36,37)/t25-/m1/s1 |
InChI Key |
ODRUGDCIEVTZCK-RUZDIDTESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NC(CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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